molecular formula C14H19NO2 B13226722 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

Katalognummer: B13226722
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: MJXBJZASJIEBPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and an aminoethyl group attached to a 3-methylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes. For instance, the reaction of ethylene with a suitable diene under UV light can yield cyclobutane derivatives.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions. For example, the oxidation of a cyclobutane derivative with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield the desired carboxylic acid.

    Aminoethyl Group Addition: The aminoethyl group can be introduced through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives like carboxylates or carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Carboxylates, aldehydes, or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-Amino-1-phenylethyl]cyclobutane-1-carboxylic acid: Lacks the methyl group on the phenyl ring.

    1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid: Methyl group is positioned differently on the phenyl ring.

    1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Eigenschaften

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

1-[2-amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-10-4-2-5-11(8-10)12(9-15)14(13(16)17)6-3-7-14/h2,4-5,8,12H,3,6-7,9,15H2,1H3,(H,16,17)

InChI-Schlüssel

MJXBJZASJIEBPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(CN)C2(CCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.